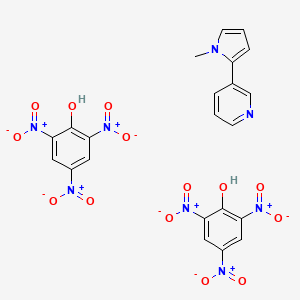

beta-Nicotyrine dipicrate

Description

Properties

CAS No. |

35607-18-2 |

|---|---|

Molecular Formula |

C22H16N8O14 |

Molecular Weight |

616.4 g/mol |

IUPAC Name |

3-(1-methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C10H10N2.2C6H3N3O7/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;2*1-2,10H |

InChI Key |

HELAHJDQQYICFO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Beta Nicotyrine and Its Precursors

Dehydrogenation Pathways of Nicotine (B1678760) to beta-Nicotyrine

The conversion of nicotine to beta-nicotyrine is primarily achieved through dehydrogenation, a process that can be accomplished via several methods, including catalytic dehydrogenation, oxidation-mediated routes, and microwave-assisted synthesis. wikipedia.org

Catalytic Dehydrogenation Approaches

Catalytic dehydrogenation of nicotine in the vapor phase is a prominent method for producing beta-nicotyrine. wikipedia.orggoogle.com This process involves passing a mixture of nicotine and a gas containing free oxygen, such as air, over a catalyst at elevated temperatures to ensure all components remain in the vapor state. google.com Various catalysts have been explored for this transformation.

Historically, catalysts such as platinum or palladium on asbestos (B1170538) have been used for both vapor and liquid phase dehydrogenation of nicotine. google.com Other early methods involved the use of silver oxide or silver acetate (B1210297) in the liquid phase. google.com More contemporary approaches have utilized vanadium oxide as a catalyst. In one example, a gaseous mixture of nicotine and air was passed over a vanadium oxide catalyst at approximately 450°C to yield 3,2'-nicotyrine. google.com Another approach has reported the use of hydrous zirconium oxide and its analogues for the selective preparation of beta-nicotyrine. researchgate.net

The efficiency of the catalytic dehydrogenation is dependent on several factors, including the specific catalyst used, the reaction temperature, the space velocity, and the molar ratio of air to nicotine. google.com

Oxidation-Mediated Synthetic Routes

Oxidation provides an alternative pathway to beta-nicotyrine from nicotine. This can occur through various means, including enzymatic and chemical oxidation. The gradual oxidation of nicotine in e-liquids is one example of nicotyrine (B1666902) formation. wikipedia.org

In biological systems, the cytochrome P450 monooxygenase system can metabolize nicotine. oup.com While the primary metabolic pathway leads to cotinine, an alternative route involves the formation of an iminium intermediate that can be converted to beta-nicotyrine, particularly in tissues lacking aldehyde oxidase. oup.com

Chemical oxidation methods have also been documented. Early synthetic preparations of 3,2'-nicotyrine from nicotine utilized alkaline calcium ferricyanide (B76249) in the liquid phase and electrolytic oxidation. google.com Manganese dioxide (MnO2) has been effectively used as an oxidizing agent to dehydrogenate S-(-)-nicotine to beta-nicotyrine. tandfonline.comtandfonline.com This reaction can be carried out in refluxing solvents like xylene. tandfonline.com The exposure of nicotine to air and light can also lead to its oxidation, forming various degradation products, including beta-nicotyrine. lgcstandards.com

The table below summarizes the yield of beta-nicotyrine and the percentage of remaining nicotine under different conventional heating conditions using MnO2 as the oxidizing agent.

| Solvent | Temperature (°C) | Time (h) | Nicotine Remaining (%) | beta-Nicotyrine Yield (%) |

| Toluene | 110 | 24 | 45.3 | 25.6 |

| Xylene | 140 | 24 | 35.2 | 45.3 |

| Mesitylene | 165 | 24 | 15.1 | 55.4 |

This table is based on data from a study comparing conventional and microwave-assisted synthesis. tandfonline.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a superior method for the dehydrogenation of nicotine to beta-nicotyrine, offering significant advantages in terms of reaction time and yield. tandfonline.comtandfonline.com When S-(-)-nicotine is dehydrogenated over manganese dioxide (MnO2) with microwave irradiation, beta-nicotyrine can be prepared rapidly and in good yield. researchgate.nettandfonline.com

One study demonstrated that a 3-minute microwave irradiation of nicotine "doped" on a mixture of MnO2 and silica (B1680970) gel resulted in a 75% yield of beta-nicotyrine. tandfonline.com In this experiment, only a small amount of nicotine (6.5%) remained, with minimal formation of by-products. tandfonline.com Longer irradiation times did not lead to an improvement in the yield. tandfonline.com This microwave-assisted technique has proven to be more efficient than conventional heating methods using the same oxidizing agent in various solvents. tandfonline.com

The following table compares the outcomes of conventional heating versus microwave-assisted synthesis for the dehydrogenation of nicotine.

| Method | Reaction Time | beta-Nicotyrine Yield (%) |

| Conventional (refluxing xylene) | 24 hours | 45.3 |

| Microwave-Assisted | 3 minutes | 75 |

This table highlights the enhanced efficiency of the microwave-assisted approach. tandfonline.com

Precursor Chemistry and Stereoselective Synthesis Considerations

The synthesis of beta-nicotyrine inherently begins with its precursor, nicotine. Nicotine possesses a chiral center, existing as two enantiomers: (S)-nicotine and (R)-nicotine. nih.gov Naturally occurring nicotine in the tobacco plant is predominantly the (S)-enantiomer. nih.gov

The stereochemistry of the nicotine precursor is a critical consideration in synthesis. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several stereoselective synthetic pathways have been developed for (S)-nicotine. researchgate.net For instance, a recently developed iodine-mediated Hofmann–Löffler reaction enables the enantioselective synthesis of nicotine. acs.org Another approach describes a short and efficient enantiomeric synthesis of various tobacco alkaloids, including (S)-nornicotine and (S)-nicotine, starting from 3-pyridinecarboxaldehyde. researchgate.net

The synthesis of racemic nicotine, a 50/50 mixture of (S)- and (R)-nicotine, is also well-established. nih.gov One patented synthetic route starts with ethyl nicotinate, which is reacted with N-vinyl-2-pyrrolidinone to form myosmine (B191914). The myosmine is then converted to nornicotine (B190312), and subsequent methylation yields a racemic mixture of nicotine. nih.gov

Formation and Utility of beta-Nicotyrine Dipicrate in Synthesis

Beta-nicotyrine is an alkaloid, and like many alkaloids, it can form salts with acids. The formation of this compound is a notable example. Picric acid is a strong acid used to form crystalline salts with organic bases, which can be useful for purification and characterization.

While the direct synthesis of this compound is not extensively detailed in the provided search results, its formation is a standard acid-base reaction. The utility of forming the dipicrate salt lies in its ability to facilitate the isolation and purification of beta-nicotyrine from a reaction mixture. The crystalline nature of the salt allows for its separation from impurities through crystallization. Once purified, the free base, beta-nicotyrine, can be regenerated by treating the dipicrate salt with a stronger base. This method is a common strategy in organic synthesis for purifying basic compounds.

Advanced Analytical and Spectroscopic Characterization of Beta Nicotyrine Dipicrate

Chromatographic Separation Techniques for beta-Nicotyrine and Related Compounds

Chromatography is fundamental for isolating beta-nicotyrine from a host of structurally similar compounds, such as nicotine (B1678760), cotinine, and myosmine (B191914), which often coexist in samples. researchgate.netresearchgate.netnih.gov The choice between liquid and gas chromatography typically depends on the sample's complexity, the analyte's volatility, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of beta-nicotyrine and other tobacco alkaloids. nih.gov Its application is particularly advantageous for analyzing e-cigarette liquids and biological fluids. nih.govcoresta.org A key advantage of HPLC is its ability to analyze samples with minimal preparation, often requiring only a simple "dilute-and-shoot" approach for cleaner matrices. vub.be

Methods are frequently developed to separate multiple nicotine-related impurities simultaneously. For instance, an Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a Diode-Array Detector (DAD) allows for rapid analysis, significantly reducing run times from 40 minutes to under 11 minutes. vub.be Detection wavelengths are optimized for specific compounds; while many alkaloids are monitored at 261 nm, beta-nicotyrine shows a strong chromophore at 285 nm. vub.be The use of deuterated internal standards, such as β-nicotyrine-d3, can enhance the accuracy and reliability of quantification. coresta.orgcoresta.org

Table 1: Example HPLC and UHPLC Conditions for beta-Nicotyrine Analysis

| Parameter | HPLC Method coresta.org | UHPLC-DAD Method vub.be |

|---|---|---|

| Column | Gemini NX C18 (3 µm, 150x3 mm) | Not Specified |

| Mobile Phase | A: 10% Acetonitrile in 10 mM Ammonium Bicarbonate (pH 8.0)B: Acetonitrile | A: 25 mM Ammonium Acetate (B1210297) (pH 10)B: Not Specified (Gradient Elution) |

| Detection | Mass Spectrometry (ESI+) | Diode-Array Detection (DAD) |

| Wavelength | Not Applicable (MS detection) | 285 nm for β-nicotyrine |

| Run Time | Not Specified | ~11 minutes |

Gas Chromatography (GC) is another powerful technique for separating and quantifying volatile and semi-volatile compounds like beta-nicotyrine. chromatographyonline.com It is frequently coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netnih.gov Sample preparation for GC analysis can involve liquid-liquid extraction or more modern techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which has been successfully applied to detect nine different alkaloids, including beta-nicotyrine, in tobacco. nih.gov

To overcome challenges such as co-elution with the solvent peak in complex samples like cigarette smoke, advanced GC setups have been developed. chromatographyonline.com These can include dual-column systems with different polarities and cryogenic focusing, which significantly improves the separation of volatile compounds and allows for more certain peak identification. chromatographyonline.com

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters nih.gov

| Parameter | Condition |

|---|---|

| Sample Preparation | QuEChERS (Extraction followed by purification with anhydrous magnesium sulfate, PSA, and carbon) |

| Detection | Mass Spectrometry (MS) |

| Limit of Detection (LOD) | 0.0065 - 0.1509 µg/g |

| Limit of Quantification (LOQ) | 0.0217 - 0.5031 µg/g |

| Recovery Rate | >89% |

The coupling of mass spectrometry with chromatographic techniques (LC-MS and GC-MS) is the gold standard for the analysis of complex mixtures. oup.comscispace.com These hyphenated methods provide unparalleled sensitivity and selectivity, enabling the confident identification and quantification of trace-level compounds. gcms.cz

LC-tandem MS (LC-MS/MS) is particularly powerful for analyzing beta-nicotyrine in various matrices, from tobacco leaves to e-liquids and biological samples. coresta.orgoup.comscispace.com This technique uses Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. vub.beresearchgate.net This enhances specificity and allows for the simultaneous determination of multiple alkaloids even when their concentrations vary significantly. oup.comscispace.com For example, a single 4-minute LC-MS/MS method can simultaneously measure eight tobacco alkaloids and four related tobacco-specific nitrosamines. oup.comscispace.com

GC coupled with high-resolution mass spectrometry (GC-HRAM), such as with an Orbitrap mass analyzer, offers sub-ppm mass accuracy. gcms.cz This capability is crucial for both targeted screening and non-targeted analysis of unknown compounds in complex samples like e-cigarette liquids, providing a high degree of confidence in compound identification. gcms.cz

Spectroscopic Elucidation Techniques for beta-Nicotyrine Dipicrate

While chromatography separates the components of a mixture, spectroscopy provides the detailed information required to elucidate and confirm the molecular structure of the isolated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound. For beta-nicotyrine, ¹³C NMR spectroscopy confirms the presence and chemical environment of the ten carbon atoms in the molecule. The spectral data, including chemical shifts, provide evidence for the two distinct aromatic ring systems: the pyridine (B92270) ring and the 1-methyl-pyrrole ring. nih.gov

Table 3: ¹³C NMR Spectral Data for beta-Nicotyrine Source: Organic Magnetic Resonance, 13, 434 (1980) nih.gov

| Atom | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 123.6 |

| C3 | 134.1 |

| C4 | 123.3 |

| C5 | 147.8 |

| C6 | 149.0 |

| C1' | 129.8 |

| C2' | 122.1 |

| C3' | 107.9 |

| C4' | 110.1 |

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. nist.gov In the analysis of beta-nicotyrine, Electron Ionization (EI) is a common technique used in conjunction with GC-MS.

The mass spectrum of beta-nicotyrine shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 158, which corresponds to its molecular weight (C₁₀H₁₀N₂). nih.govnist.gov The fragmentation pattern provides a structural fingerprint. Key fragment ions observed in the spectrum include those at m/z 157 and m/z 130, which likely result from the loss of a hydrogen atom and an ethyne (B1235809) (C₂H₂) molecule, respectively. nih.gov This fragmentation data is crucial for confirming the identity of beta-nicotyrine in a sample. nih.govnist.gov High-resolution mass spectrometry can provide the exact mass of the molecular ion, further confirming the elemental composition. nih.gov

Table 4: Key Ions in the Electron Ionization Mass Spectrum of beta-Nicotyrine Source: NIST Mass Spectrometry Data Center nih.govnist.gov

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 158 | [M]⁺ (Molecular Ion) | High |

| 157 | [M-H]⁺ | High |

| 130 | [M-C₂H₂]⁺ | Moderate-High |

| 78 | [C₅H₄N]⁺ (Pyridine) | Moderate |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used to elucidate the structural features of molecules. UV-Vis spectroscopy provides information about electronic transitions within chromophores, while IR spectroscopy identifies the vibrational modes of functional groups.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is dominated by the strong absorption of the picrate (B76445) anion and the inherent chromophores of the beta-nicotyrine cation. Beta-nicotyrine itself, an alkaloid metabolite of nicotine, possesses a distinct UV absorption profile. glpbio.comglpbio.com The formation of the dipicrate salt involves the protonation of the pyridine ring of beta-nicotyrine and the presence of two picrate anions. The picrate ion is intensely colored and exhibits strong absorption in the visible region due to its extended system of conjugated double bonds and the electronic influence of the three nitro groups. The combination of these two components results in a complex spectrum characteristic of the salt. Studies on similar picrate salts confirm that the electronic properties and resulting spectra are a product of both the cation and the picrate anion. researchgate.net

Infrared Spectroscopy

IR spectroscopy is instrumental in confirming the formation of the salt and identifying its key functional groups. The transfer of a proton from picric acid to the nitrogen atom of the pyridine ring in beta-nicotyrine results in the formation of a pyridinium (B92312) cation. This is evidenced in the IR spectrum by the appearance of characteristic N-H stretching and bending vibrations. Furthermore, the spectra of picrate derivatives show distinct vibrational modes for the nitro groups (NO₂), which are crucial for identifying the anion. eurjchem.com Analysis of the IR spectrum allows for the confirmation of the molecular structure through the identification of vibrations associated with the aromatic thioether moiety and the pyridinium ion (pyrNH⁺). eurjchem.com

| Spectroscopic Feature | Expected Wavenumber/Wavelength Range | Corresponding Functional Group/Chromophore |

| Infrared (IR) | ||

| N-H Stretch | 3200-2800 cm⁻¹ | Pyridinium cation (R₃N⁺-H) |

| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | Pyridine and Pyrrole (B145914) rings |

| C=C and C=N Stretch | 1650-1450 cm⁻¹ | Aromatic rings |

| Asymmetric NO₂ Stretch | 1560-1520 cm⁻¹ | Picrate anion |

| Symmetric NO₂ Stretch | 1355-1335 cm⁻¹ | Picrate anion |

| Ultraviolet-Visible (UV-Vis) | ||

| π → π* Transitions | 200-400 nm | Conjugated systems of beta-nicotyrine and picrate |

| n → π* Transitions | > 400 nm | Picrate anion (contributes to yellow color) |

Table 1: Expected spectroscopic data for this compound based on characteristic functional groups and chromophores of its constituent ions.

X-ray Diffraction Studies for Solid-State Structure of Dipicrates

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid state. nih.gov For salts like this compound, XRD studies reveal critical details about ion pairing, crystal packing, and intermolecular interactions, such as hydrogen bonds.

While the specific crystal structure for this compound is not publicly available, analysis of similar compounds, such as 2-(Pyridine-2-ylthio)pyridine-1-ium picrate, provides a representative example of the crystallographic data obtained from such studies. eurjchem.com

| Parameter | Example Value (2-(Pyridine-2-ylthio)pyridine-1-ium picrate) eurjchem.com | Description |

| Crystal System | Monoclinic | The crystal lattice's geometric shape. |

| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |

| a (Å) | 16.876(4) | Unit cell dimension along the a-axis. |

| b (Å) | 7.6675(18) | Unit cell dimension along the b-axis. |

| c (Å) | 13.846(3) | Unit cell dimension along the c-axis. |

| V (ų) | 1766.9(7) | Volume of the unit cell. |

| Z | 4 | Number of formula units per unit cell. |

Table 2: Representative crystallographic data for a pyridine-picrate derivative, illustrating the parameters determined by X-ray diffraction analysis.

Purity Assessment and Standard Preparation using this compound

The formation of crystalline salts with reagents like picric acid is a classical and effective method for the purification and quantitative analysis of alkaloids. muni.czuoanbar.edu.iq Beta-nicotyrine, being a tobacco alkaloid, readily forms a stable, crystalline dipicrate salt. scbt.comwikipedia.org This property is highly valuable for preparing analytical standards.

Purity Assessment

The process of forming the dipicrate salt allows for the isolation of beta-nicotyrine from complex mixtures, such as tobacco extracts. The resulting crystalline solid can be further purified by recrystallization. The sharpness of the melting point and the consistency of thermal decomposition data, often analyzed by methods like TG/DTG, can serve as indicators of high purity and good crystallinity. eurjchem.com The formation of a yellow crystalline precipitate upon the addition of picric acid is a well-established qualitative test for the presence of alkaloids. nih.govresearchgate.net

Standard Preparation

Once purified to a high degree (e.g., ≥95%), this compound serves as an excellent primary standard for analytical applications. scbt.com A primary standard is a substance that is so pure that its weight can be used to directly calculate the concentration of a solution. The stability and known molecular weight of the dipicrate allow for the precise preparation of standard solutions by weight. These solutions are then used to calibrate analytical instruments, such as HPLC and spectrophotometers, for the quantitative determination of beta-nicotyrine in various samples. lgcstandards.com The availability of certified reference materials, including isotopically labeled versions like beta-nicotyrine-d3, is crucial for accurate quantification in research and quality control. lgcstandards.com

| Compound Name | CAS Number | Molecular Formula | Purity | Application as a Standard |

| beta-Nicotyrine | 487-19-4 | C₁₀H₁₀N₂ | ≥95% scbt.com | Base compound for dipicrate formation. nih.govnist.gov |

| beta-Nicotyrine-d3 | 487-19-4 (Unlabelled) | C₁₀H₇D₃N₂ | >95% (HPLC) lgcstandards.com | Internal standard for quantitative analysis. |

| This compound | N/A | C₂₂H₁₆N₈O₁₄ | High, crystalline | Primary standard for preparing calibration solutions. |

Table 3: Properties of beta-Nicotyrine and its derivatives relevant to their use in standard preparation and purity assessment.

Crystallization and Solid State Characterization of Beta Nicotyrine Dipicrate

Principles of Picrate (B76445) Salt Formation for Alkaloid Purification

The formation of picrate salts is a classical chemical technique frequently employed for the isolation and purification of alkaloids. This method leverages the acidic nature of picric acid and the basic properties of alkaloids. Alkaloids, which are naturally occurring nitrogen-containing organic compounds, typically possess a basic nitrogen atom that can be protonated.

Picric acid (2,4,6-trinitrophenol) is a strong organic acid. When a solution of picric acid is combined with an alkaloid, an acid-base reaction occurs, leading to the formation of a salt. In the case of a dipicrate, the alkaloid molecule would possess two basic sites capable of reacting with two molecules of picric acid. This reaction typically results in the formation of a crystalline solid, the alkaloid picrate, which often has a distinct melting point.

The principle behind its use in purification lies in the differential solubility of the picrate salt compared to the freebase alkaloid and other impurities present in the initial extract. By carefully selecting the solvent system, the alkaloid picrate can be selectively precipitated from the solution, leaving impurities behind. The crystalline nature of the salt further aids in purification through recrystallization processes. Once the purified picrate salt is obtained, the freebase alkaloid can be regenerated by treating the salt with a stronger base, which displaces the picric acid.

Crystallization Techniques for beta-Nicotyrine Dipicrate

While no specific methods for the crystallization of this compound have been documented, several standard techniques are commonly utilized for obtaining high-quality crystals of alkaloid picrate salts. The choice of method depends on the solubility characteristics of the compound in various solvents.

Common crystallization techniques include:

Solvent Evaporation: This technique involves dissolving the dipicrate salt in a suitable solvent and allowing the solvent to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, leading to the formation of crystals. This method is often suitable for producing large, well-defined single crystals.

Cooling Crystallization: In this method, the compound is dissolved in a solvent at an elevated temperature to create a saturated solution. The solution is then slowly cooled, which decreases the solubility of the compound and induces crystallization. The rate of cooling can influence the size and quality of the resulting crystals.

The selection of an appropriate solvent or solvent system is critical for successful crystallization and is typically determined through solubility screening experiments.

Crystalline Polymorphism and Hydration States of Dipicrate Salts

Crystalline polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. For a dipicrate salt, the possibility of polymorphism would be a critical consideration in its characterization.

Different arrangements of the beta-Nicotyrine and picrate ions in the crystal lattice could give rise to different polymorphs. These variations in packing can be influenced by factors such as the crystallization solvent, temperature, and rate of crystallization.

Furthermore, dipicrate salts can also exist in different hydration states, where water molecules are incorporated into the crystal structure. These are known as hydrates. The presence and number of water molecules can significantly affect the crystal structure and properties of the compound. The formation of a hydrate (B1144303) versus an anhydrous form is often dependent on the presence of water in the crystallization solvent and the ambient humidity during storage.

Investigating the potential for polymorphism and hydrate formation is a crucial step in the solid-state characterization of any new crystalline compound.

Advanced Solid-State Analytical Methods (e.g., Powder X-ray Diffraction, Thermal Analysis)

A variety of advanced analytical techniques are employed to characterize the solid-state properties of crystalline materials, including any potential polymorphs or hydrates of this compound.

Powder X-ray Diffraction (PXRD) is a primary and powerful tool for the analysis of crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure. PXRD is instrumental in identifying different polymorphs, determining the degree of crystallinity of a sample, and monitoring phase transformations.

Thermal Analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. Key thermal analysis methods include:

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion, and to detect phase transitions, including polymorphic transformations and desolvation events.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is particularly useful for identifying the presence of solvates or hydrates by quantifying the loss of solvent or water upon heating.

Together, these analytical methods provide a comprehensive understanding of the solid-state properties of a crystalline compound. In the absence of specific data for this compound, the application of these techniques would be essential for its full characterization.

Theoretical and Computational Chemistry of Beta Nicotyrine and Its Dipicrate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and electronic characteristics of beta-nicotyrine. These calculations can predict key structural parameters and electronic properties. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common level of theory for such computations.

The optimized geometry from these calculations provides data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule. Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule.

Table 1: Calculated Geometric and Electronic Parameters for beta-Nicotyrine

| Parameter | Value |

|---|---|

| Selected Bond Lengths (Å) | |

| C-C (inter-ring) | 1.475 |

| N-C (pyridine) | 1.334 |

| N-C (pyrrole) | 1.378 |

| **Selected Bond Angles (°) ** | |

| C-N-C (pyridine) | 117.2 |

| C-N-C (pyrrole) | 108.5 |

| Electronic Properties | |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: The data in this table is hypothetical and representative of typical quantum chemical calculation results.

Conformational Analysis and Energetic Landscapes

Conformational analysis of beta-nicotyrine is crucial for understanding its flexibility and the relative stability of its different spatial arrangements. The primary degree of freedom in beta-nicotyrine is the torsion angle around the single bond connecting the pyridine (B92270) and pyrrole (B145914) rings.

By systematically rotating this bond and calculating the potential energy at each increment, an energetic landscape, or potential energy surface (PES), can be generated. This PES reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). Such analyses are typically performed using computational methods like DFT or Møller-Plesset perturbation theory (MP2). The results can identify the global minimum energy conformation, which is the most likely structure to be observed under experimental conditions.

Intermolecular Interactions within the beta-Nicotyrine Dipicrate Crystal Lattice

In the solid state, the crystal structure of this compound would be governed by a network of intermolecular interactions. In this salt, the beta-nicotyrine molecule would be protonated, likely at the more basic pyridine nitrogen, forming a cation which then interacts with two picrate (B76445) anions.

The primary intermolecular forces would include:

Hydrogen Bonding: Strong hydrogen bonds are expected between the protonated nitrogen of the beta-nicotyrinium cation and the phenolate (B1203915) oxygen atoms of the picrate anions. Weaker C-H···O hydrogen bonds may also contribute to the crystal packing.

π-π Stacking: The aromatic pyridine and pyrrole rings of beta-nicotyrine, as well as the aromatic ring of the picrate anion, can engage in π-π stacking interactions. These are crucial for the stabilization of the crystal lattice.

Electrostatic Interactions: Strong electrostatic attractions between the positively charged beta-nicotyrinium cation and the negatively charged picrate anions are fundamental to the salt's formation and stability.

Computational methods such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts within a crystal structure. nih.gov

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Strong Hydrogen Bond | N+-H (Pyridine) | O- (Picrate) |

| Weak Hydrogen Bond | C-H (Aromatic) | O (Nitro group) |

| π-π Stacking | Pyridine Ring | Picrate Ring |

| π-π Stacking | Pyrrole Ring | Picrate Ring |

Note: This table represents theoretically expected interactions in the hypothetical crystal structure.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically with DFT. The calculated shifts are then compared to experimental NMR spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum provides a theoretical fingerprint of the molecule that can be matched with experimental IR data to identify characteristic functional groups and confirm the structure. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. nih.gov

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for beta-Nicotyrine

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ||

| H (pyridine, ortho) | 8.55 | 8.50 |

| H (pyrrole, alpha) | 6.80 | 6.75 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C (pyridine, ortho) | 149.5 | 149.1 |

| C (pyrrole, alpha) | 123.0 | 122.8 |

| IR Frequency (cm⁻¹) | ||

| C-N Stretch (Pyridine) | 1595 | 1585 |

| C-H Stretch (Aromatic) | 3080 | 3070 |

Note: The data presented is illustrative and intended to demonstrate the principle of comparing theoretical predictions with experimental results.

Chemical Reactivity and Transformation Pathways of Beta Nicotyrine

Oxidation Reactions and Pyrrolinone Metabolite Formation (in vitro chemical studies)

In vitro studies using rabbit lung and liver microsomal preparations have been instrumental in elucidating the oxidative metabolism of beta-nicotyrine. The primary transformation involves the oxidation of the electron-rich pyrrole (B145914) ring.

The metabolic process is initiated by cytochrome P450 enzymes, which catalyze the oxidation of the pyrrole moiety to form an unstable epoxide intermediate. This epoxide is not isolated but rapidly rearranges to form 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole (also known as 2-hydroxy-β-nicotyrine). This hydroxypyrrole exists in equilibrium with its tautomeric forms, the 3- and 4-pyrrolin-2-ones.

These pyrrolinone metabolites are key intermediates in the subsequent formation of more stable oxidation products. The initial unstable metabolite mixture displays characteristics consistent with 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one and the isomeric 1-methyl-5-(3-pyridyl)-4-pyrrolin-2-one. Studies in D2O have suggested that these two pyrrolinone isomers exist in equilibrium in aqueous solutions.

| Initial Reactant | Key Intermediate(s) | Resulting Metabolite(s) | Enzyme System |

|---|---|---|---|

| beta-Nicotyrine | Unstable Epoxide, 2-hydroxy-β-nicotyrine | 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one, 1-methyl-5-(3-pyridyl)-4-pyrrolin-2-one | Cytochrome P450 |

Free Radical Mediated Transformations

The pyrrolinone metabolites derived from the initial oxidation of beta-nicotyrine are susceptible to further transformation through free radical-mediated pathways. The process of autoxidation, particularly of the hydroxypyrrole intermediate, is believed to proceed via radical intermediates.

This autoxidation leads to the formation of a more stable, hydroxylated product, 1-methyl-5-(3-pyridyl)-5-hydroxy-3-pyrrolin-2-one. Evidence for the involvement of radical intermediates has been supported by studies where the hydrolysis of a stable acetoxypyrrole derivative (a precursor to the hydroxypyrrole) in the presence of oxygen yielded the 5-hydroxy-3-pyrrolinone. When this reaction was conducted in the presence of a radical trapping agent, strong electron spin resonance (ESR) signals were detected, confirming the generation of a carbon-centered radical derived from the intermediate.

This free radical pathway is significant as it demonstrates a mechanism for the formation of potentially reactive species from beta-nicotyrine metabolism.

Photochemical Degradation Mechanisms in Controlled Environments

While specific, detailed studies on the photochemical degradation of beta-nicotyrine are limited, the general behavior of its constituent pyridine (B92270) and pyrrole rings provides insight into potential degradation pathways. Both pyrrole and pyridine moieties can undergo photochemical reactions.

Pyrrole-containing compounds are known to undergo both direct photodegradation and indirect photodegradation, the latter being mediated by reactive species like singlet oxygen and triplet-state organic matter. mcneill-group.org The specific degradation pathway and its rate are highly dependent on the substituents on the pyrrole ring. mcneill-group.org For pyridine, UV irradiation can lead to degradation, a process that can be enhanced in the presence of photosensitizers or coupled with biodegradation. nih.gov

Potential photochemical degradation mechanisms for beta-nicotyrine in a controlled environment could include:

Photo-oxidation: The interaction with light and oxygen could lead to the formation of oxidized products, potentially involving the cleavage of the pyrrole or pyridine rings. Studies on similar compounds have shown that photolabile derivatives can be susceptible to degradation in the presence of light, leading to the breaking of the heterocyclic rings. nih.gov

Photoisomerization: UV light could induce rearrangement of the molecular structure, as has been observed in the photochemistry of pyridine itself, which can form intermediates like Dewar pyridine. acs.org

Fragmentation: High-energy photons could lead to the fragmentation of the molecule into smaller, volatile compounds.

Further research is required to fully characterize the specific photodegradation products and mechanisms for beta-nicotyrine.

Reduction Reactions and Hydrogenation Studies

Reduction is a key step in the further metabolism of the oxidized derivatives of beta-nicotyrine. Following the autoxidation of the hydroxypyrrole intermediate to a 3-hydroxy-3-pyrrolin-2-one species, a subsequent reduction of the carbon-carbon double bond occurs.

This reduction step is proposed as part of the pathway leading to the formation of cis-3'-hydroxycotinine, a major urinary metabolite. Further evidence for this reduction pathway is the in vivo conversion of 5-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one to 5-hydroxycotinine, which involves the reduction of the pyrrolinone ring to a pyrrolidinone structure.

While metabolic reduction has been observed, comprehensive studies detailing the catalytic hydrogenation of beta-nicotyrine itself using standard laboratory reducing agents (e.g., H₂/Pd, PtO₂) are not extensively detailed in the available literature. Such reactions would be expected to reduce the pyridine ring and potentially the pyrrole ring, depending on the reaction conditions.

Acid-Base Equilibria and Salt Formation Dynamics (specifically the dipicrate)

The acid-base properties of beta-nicotyrine are dictated by the two nitrogen atoms in its structure: one in the pyridine ring and one in the pyrrole ring. There is a significant difference in the basicity of these two nitrogens.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital, lying in the plane of the aromatic ring. This lone pair is not involved in the aromatic π-system and is therefore available for protonation, making the pyridine ring basic. uomus.edu.iqquora.comaklectures.comlibretexts.orgvedantu.com

Pyrrole Nitrogen: In contrast, the lone pair of electrons on the pyrrole nitrogen is part of the aromatic sextet, delocalized within the π-system to satisfy Hückel's rule (4n+2 π electrons). quora.comlibretexts.org Protonation of this nitrogen would disrupt the aromaticity of the ring, making it a very unfavorable process. uomus.edu.iqaklectures.comlibretexts.org Consequently, the pyrrole nitrogen is considered non-basic.

Due to the presence of one basic center (the pyridine nitrogen), beta-nicotyrine readily forms acid-addition salts. With picric acid, it forms a crystalline picrate (B76445) salt. While the prompt specifies a "dipicrate," the formation of a stable dipicrate salt is chemically unlikely, as there is only one readily available basic site for protonation. The literature commonly refers to the formation of a monopicrate. This salt is a well-defined crystalline solid with a specific melting point, useful for the characterization of beta-nicotyrine.

| Salt Name | Molecular Formula of Base | Melting Point (°C) | Notes |

|---|---|---|---|

| beta-Nicotyrine Picrate | C₁₀H₁₀N₂ | 170-171 | Forms at the basic pyridine nitrogen. |

Derivatives, Analogues, and Structural Modifications of Beta Nicotyrine

Synthesis of Substituted beta-Nicotyrine Analogues

The synthesis of beta-nicotyrine itself is commonly achieved through the dehydrogenation of nicotine (B1678760). researchgate.netwikipedia.org This process transforms the saturated pyrrolidine (B122466) ring of nicotine into an aromatic pyrrole (B145914) ring. A notable method for this conversion involves the use of manganese dioxide (MnO2) with microwave irradiation, which provides a rapid and high-yield pathway. researchgate.net

The synthesis of substituted beta-nicotyrine analogues can be approached through two primary strategies:

Modification of Nicotine Precursors: This approach involves synthesizing derivatives of nicotine with desired substituents on either the pyridine (B92270) or pyrrolidine ring. These substituted nicotine analogues then undergo a dehydrogenation reaction to yield the corresponding substituted beta-nicotyrine derivative. This method leverages the well-established chemistry of nicotine and its derivatives. tmkarpinski.com

Direct Modification of beta-Nicotyrine: This strategy involves the direct chemical modification of the beta-nicotyrine molecule. This could include electrophilic substitution on the electron-rich pyrrole ring or nucleophilic substitution on the pyridine ring. However, these methods require careful control to achieve regioselectivity and avoid unwanted side reactions.

While extensive literature on a wide array of specific substituted beta-nicotyrine analogues is not broadly available, the synthesis of various nicotine derivatives for other applications demonstrates the chemical feasibility of creating a diverse library of beta-nicotyrine analogues for further study. tmkarpinski.comnih.gov

Structure-Reactivity Relationships in beta-Nicotyrine Derivatives

The primary structural difference between beta-nicotyrine and its parent compound, nicotine, is the aromaticity of the five-membered nitrogen-containing ring. This fundamental change from a saturated pyrrolidine ring to an aromatic pyrrole ring profoundly influences the molecule's reactivity and biological interactions.

Enzyme Inhibition: A key aspect of beta-nicotyrine's structure-reactivity profile is its interaction with cytochrome P450 enzymes, particularly CYP2A6, which is the primary enzyme responsible for nicotine metabolism in humans. nih.govalliedacademies.org Beta-nicotyrine is a potent, mechanism-based inhibitor of CYP2A6. nih.govnih.gov The planar, aromatic structure of the pyrrole ring in beta-nicotyrine allows for a more effective binding within the active site of the enzyme compared to the flexible, non-planar pyrrolidine ring of nicotine. nih.gov This enhanced binding leads to a much greater inhibitory potency. nih.gov Studies on nicotine analogues have shown that substituents on the pyrrolidine ring can significantly affect binding affinity to receptors, suggesting that similar modifications to the pyrrole ring of beta-nicotyrine would likewise alter its reactivity and inhibitory profile. nih.gov

Receptor Binding: The structural features of beta-nicotyrine also dictate its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). While it binds to these receptors, its affinity and efficacy differ from nicotine. The planarity of the molecule likely alters the way it fits into the receptor's binding pocket, influencing its agonist properties. nih.gov

Comparative Studies with Other Nicotine-Related Alkaloids

Comparative studies of beta-nicotyrine with other tobacco alkaloids, such as nicotine and nornicotine (B190312), are crucial for understanding its unique biological activity. These studies often focus on two main areas: inhibition of metabolic enzymes and interaction with nAChRs.

CYP2A6 Enzyme Inhibition: Beta-nicotyrine demonstrates significantly more potent inhibition of the CYP2A6 enzyme than nicotine and many other related alkaloids. nih.gov This suggests that the dehydrogenation of the pyrrolidine ring is a critical factor for enhancing inhibitory activity. While nicotine also acts as a mechanism-based inhibitor of CYP2A6, beta-nicotyrine's potency is markedly higher. nih.gov

Table 1: Comparative Inhibition of Human CYP2A6 by Nicotine-Related Alkaloids

| Compound | Inhibition Constant (Ki) in µM | Type of Inhibitor |

|---|---|---|

| beta-Nicotyrine | 0.37 | Mechanism-based |

| S-(-)-Nicotine | 4.4 | Mechanism-based |

| S-(-)-Anatabine | 3.8 | Not specified |

| S-(-)-Anabasine | 5.4 | Not specified |

| 2,3'-Bipyridyl | 7.7 | Not specified |

| S-(-)-Nornicotine | > 20 | Not specified |

| Myosmine (B191914) | > 20 | Not specified |

| S-Cotinine | > 20 | Not specified |

Data sourced from Denton et al. (2004). nih.gov

Nicotinic Acetylcholine Receptor (nAChR) Binding: The affinity of beta-nicotyrine for the α4β2 nAChR subtype, which is central to nicotine's effects in the brain, has been compared to that of nicotine and nornicotine. nih.gov The results show that beta-nicotyrine has a lower binding affinity than nicotine but a similar affinity to nornicotine. nih.gov In terms of functional activity, beta-nicotyrine and nornicotine show similar properties as agonists at this receptor, both displaying about 50% of the efficacy of nicotine. nih.govresearchgate.net

Table 2: Comparative Binding Affinity at the α4β2 nAChR Subtype

| Compound | Inhibition Constant (Ki) in nM |

|---|---|

| Nicotine | 6.096 |

| Nornicotine | 69.94 |

| beta-Nicotyrine | 103.9 |

Data sourced from a 2023 study on the role of beta-Nicotyrine. nih.gov

These comparative data highlight that subtle structural modifications among nicotine-related alkaloids, such as the degree of saturation in the five-membered ring, lead to significant differences in their biochemical and pharmacological profiles.

Research Applications and Utility of Beta Nicotyrine Dipicrate in Chemical Science

Use as a Reference Standard in Analytical Chemistry Research

Beta-nicotyrine, often available as its dipicrate salt for stability, serves as a crucial reference standard in analytical chemistry, particularly in the quantitative analysis of tobacco alkaloids and related compounds. Its well-defined chemical properties and purity make it an ideal candidate for the development and validation of analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the analysis of nicotine-related impurities in various tobacco and nicotine (B1678760) products, beta-nicotyrine is used as a certified reference material to ensure the accuracy and reliability of the quantitative data. For instance, a sensitive and selective LC-MS/MS method has been developed for the simultaneous determination of seven nicotine-related impurities, including beta-nicotyrine, in nicotine pouches and other tobacco-containing products. The use of beta-nicotyrine as a standard allows for the precise quantification of its presence as a degradation product of nicotine.

The chromatographic conditions for the analysis of beta-nicotyrine have been well-established, ensuring its effective separation from other related alkaloids. The following table summarizes typical LC-MS/MS parameters used for the quantification of beta-nicotyrine.

| Parameter | Value |

| Chromatography System | Waters Acquity UPLC I-Class |

| Mass Spectrometer | Waters Xevo TQ-XS |

| Column | Waters Acquity UPLC BEH C18 |

| Mobile Phase | Gradient of acetonitrile and water with ammonium formate and formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Capillary Voltage | 0.50 kV |

| Desolvation Temperature | 600 °C |

| Source Temperature | 150 °C |

| MRM Transition | Specific to beta-nicotyrine |

Data derived from a study on the determination of nicotine-related impurities.

The availability of high-purity beta-nicotyrine as a reference standard is essential for quality control in the manufacturing of nicotine-containing products and for research into the degradation pathways of nicotine.

Application in Mechanistic Organic Chemistry Studies

While direct and extensive research on the application of beta-nicotyrine dipicrate as a probe in mechanistic organic chemistry studies is not widely documented, its chemical transformations, particularly its degradation and metabolic pathways, offer insights into several mechanistic principles. The study of these transformations provides a platform to understand the reactivity of the pyrrole (B145914) and pyridine (B92270) rings within its structure.

Research into the thermal degradation of beta-nicotyrine has been proposed, which would involve the elucidation of mechanistic pathways of its decomposition under heat. Such studies are vital for understanding the formation of various compounds in tobacco smoke.

Furthermore, the biotransformation of beta-nicotyrine has been a subject of investigation, shedding light on oxidative mechanisms in biological systems. It has been established that beta-nicotyrine is metabolized by rabbit lung and liver microsomal preparations into an equilibrium mixture of the corresponding 3- and 4-pyrrolin-2-ones. The autoxidation of these pyrrolin-2-ones leads to the formation of the chemically stable 5-hydroxy-5-(3-pyridinyl)-3-pyrrolin-2-one. biosynth.com The key intermediate in this pathway is proposed to be 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole (2-hydroxy-beta-nicotyrine). biosynth.com Of particular interest to mechanistic chemists is the detection of radical species derived from the autoxidation of this intermediate, which points towards a free-radical-mediated oxidation mechanism. biosynth.com

Although this compound may not be a commonly used tool for elucidating a broad range of organic reaction mechanisms, the study of its own reactivity provides valuable information on the chemical behavior of substituted pyrroles and pyridines, particularly in oxidative environments.

Role in the Synthesis of Complex Heterocyclic Systems

Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that this compound is utilized as a starting material or a synthetic intermediate in the construction of more complex heterocyclic systems. Research in the field of heterocyclic chemistry is extensive, with a continuous search for novel scaffolds and synthetic methodologies. However, the application of beta-nicotyrine as a building block for such endeavors has not been reported.

The focus of the existing literature is primarily on the synthesis of beta-nicotyrine itself, its properties as a tobacco alkaloid, and its metabolic fate. Therefore, its role as a precursor in the synthesis of other complex heterocyclic compounds is not an established application.

Contribution to the Understanding of Alkaloid Chemistry

Beta-nicotyrine has made a notable contribution to the understanding of alkaloid chemistry, primarily through studies of its biotransformation and its relationship to nicotine metabolism. As a minor tobacco alkaloid, its metabolic fate provides valuable insights into the enzymatic processes that govern the transformation of alkaloids in biological systems.

The in vivo metabolic fate of beta-nicotyrine has been investigated in New Zealand white rabbits, leading to the identification of several key metabolites. mdpi.com These studies have expanded our knowledge of the metabolic pathways of pyridine and pyrrole-containing alkaloids. The major urinary metabolite of beta-nicotyrine was identified as cis-3'-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (cis-3'-hydroxycotinine), which is a diastereoisomer of the major urinary metabolite of (S)-nicotine. mdpi.com This finding highlights the stereospecificity of the metabolic enzymes involved.

The proposed pathway to cis-3'-hydroxycotinine involves the autoxidation of a cytochrome P450-generated metabolite, 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole, followed by the reduction of the resulting 3-hydroxy-3-pyrrolin-2-one species. mdpi.com The identification of these intermediates and final products helps to map the complex network of reactions that constitute alkaloid metabolism.

The following table lists the identified metabolites of beta-nicotyrine and the proposed intermediates in its biotransformation pathway.

| Compound | Role in Biotransformation |

| 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one | Unstable metabolite researchgate.net |

| 5-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (5-hydroxycotinine) | Metabolite mdpi.com |

| 2-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one | Metabolite mdpi.com |

| cis-3'-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (cis-3'-hydroxycotinine) | Major urinary metabolite mdpi.com |

| 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole (2-hydroxy-beta-nicotyrine) | Postulated key intermediate biosynth.com |

Data derived from studies on the biotransformation of beta-nicotyrine.

By studying the metabolism of minor alkaloids like beta-nicotyrine, chemists and biochemists can gain a more comprehensive understanding of the structure-activity relationships of alkaloids and the mechanisms by which they are processed in living organisms. This knowledge is pivotal for the broader field of natural product chemistry and toxicology. mdpi.com

Future Research Directions and Emerging Methodologies

Novel Synthetic Approaches for beta-Nicotyrine and its Dipicrate

The traditional synthesis of beta-nicotyrine primarily involves the dehydrogenation of nicotine (B1678760). biosynth.comwikipedia.org Current methods often utilize reagents like manganese dioxide, with recent improvements including the use of microwave-assisted reactions to enhance yield and reduce reaction times. Another established method is the catalytic pyrolysis of tobacco biomass. wikipedia.org The formation of beta-nicotyrine dipicrate is a subsequent acid-base reaction with picric acid.

Future research is anticipated to move towards more efficient, sustainable, and versatile synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions: While not yet specifically applied to beta-nicotyrine, palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of complex heterocyclic compounds. Future work could explore the coupling of a suitably functionalized pyridine (B92270) derivative with a pyrrole (B145914) precursor to construct the beta-nicotyrine scaffold. This approach would offer significant modularity, allowing for the facile synthesis of a library of analogues with diverse substitution patterns on either the pyridine or pyrrole ring.

Biocatalytic Synthesis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Researchers could investigate the potential of specific enzymes to catalyze the dehydrogenation of nicotine to beta-nicotyrine. This could involve screening existing enzyme libraries or engineering novel enzymes for this specific transformation, potentially leading to a more environmentally friendly synthetic route. wikipedia.org

Flow Chemistry Synthesis: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The development of a flow-based synthesis for beta-nicotyrine, potentially integrating the dehydrogenation and subsequent picrate (B76445) formation into a single continuous process, could significantly streamline its production for research purposes.

| Synthetic Method | Current Status | Potential Future Direction |

| Dehydrogenation | Established (e.g., MnO2, catalytic pyrolysis) | Microwave-assisted optimization, exploration of novel catalysts |

| Cross-Coupling | Not reported for beta-Nicotyrine | Development of Pd-catalyzed routes for analogue synthesis |

| Biocatalysis | Not reported for beta-Nicotyrine | Screening and engineering of enzymes for nicotine dehydrogenation |

| Flow Chemistry | Not reported for beta-Nicotyrine | Development of a continuous flow process for synthesis and salt formation |

Advanced Spectroscopic and Imaging Techniques for Characterization

The characterization of beta-nicotyrine and its dipicrate salt currently relies on standard spectroscopic techniques. However, more advanced methods can provide deeper insights into their structural and electronic properties.

Advanced Mass Spectrometry: Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be employed for the detailed fragmentation analysis of this compound. nih.gov This would aid in the unambiguous identification of the compound in complex mixtures and provide valuable information about its stability and reactivity. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of novel synthetic analogues.

Multidimensional NMR Spectroscopy: While 1H NMR is routinely used, advanced two-dimensional NMR techniques like COSY, HSQC, and HMBC would be invaluable for the complete and unambiguous assignment of all proton and carbon signals of this compound, especially for more complex, substituted analogues. researchgate.netnih.gov This is particularly important for differentiating between potential isomers.

Positron Emission Tomography (PET) Imaging: For in vivo studies, the development of a radiolabeled version of beta-nicotyrine could enable the use of PET imaging to study its distribution, metabolism, and interaction with biological targets in real-time. This would require the synthesis of a suitable precursor and subsequent radiolabeling, for example, with fluorine-18.

| Technique | Application for this compound |

| ESI-MS/MS | Detailed fragmentation analysis for structural elucidation. nih.gov |

| HRMS | Accurate mass determination and confirmation of elemental composition. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals. researchgate.netnih.gov |

| PET Imaging | In vivo tracking of distribution and target engagement. |

High-Throughput Screening Methodologies for Chemical Reactivity

Understanding the chemical reactivity of beta-nicotyrine is crucial for predicting its metabolic fate and potential interactions with biological molecules. High-throughput screening (HTS) methodologies can accelerate this process.

Future research could adapt existing HTS platforms to evaluate the reactivity of beta-nicotyrine and a library of its analogues. For instance, cell-based assays could be developed to screen for the inhibition of specific enzymes, such as cytochrome P450s, which are involved in nicotine metabolism. wikipedia.org Additionally, HTS assays could be designed to assess the compound's potential to interact with various receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This would provide a rapid assessment of the structure-activity relationships within a series of beta-nicotyrine derivatives.

Exploration of beta-Nicotyrine in Supramolecular Chemistry and Materials Science

The rigid, aromatic structure of beta-nicotyrine makes it an interesting candidate for applications in supramolecular chemistry and materials science, areas where it has not yet been explored.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom in beta-nicotyrine can act as a ligand for metal ions. This suggests the possibility of using beta-nicotyrine as a building block for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Functional Organic Materials: The electron-rich pyrrole ring and the electron-deficient pyridine ring give beta-nicotyrine interesting electronic properties. Future research could investigate the incorporation of the beta-nicotyrine motif into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Computational Design of New beta-Nicotyrine Analogues

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. mdpi.com An in silico approach can be used to design novel beta-nicotyrine analogues with potentially enhanced or modified biological activity.

This would involve creating a computational model of a target protein, such as a specific nAChR subtype, and then using molecular docking simulations to predict the binding affinity of various virtual beta-nicotyrine derivatives. nih.gov These simulations can guide the selection of the most promising candidates for chemical synthesis and biological testing. Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, helping to prioritize compounds with favorable pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of beta-Nicotyrine dipicrate in synthetic preparations?

- Methodological Answer :

- Structural Verification : Use - and -NMR spectroscopy to confirm the molecular structure, focusing on characteristic peaks for the pyridine and pyrrole rings (e.g., aromatic protons at δ 7.0–9.0 ppm) .

- Purity Assessment : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify purity (>98%). Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency .

- Melting Point Comparison : Compare observed melting points with literature values (e.g., this compound: 143°C; nicotine dipicrate: 216.5°C) to distinguish between structurally related compounds .

Q. What validated synthetic routes exist for this compound?

- Methodological Answer :

- Pictet and Crépieux Synthesis : React 2-amino-pyridine derivatives with methyl vinyl ketone under acidic conditions to form the pyrrole ring. Isolate beta-Nicotyrine, then treat with picric acid in ethanol to form the dipicrate salt. Optimize reaction time (12–24 hours) and temperature (60–80°C) for higher yields .

- Purification : Recrystallize from hot ethanol to remove unreacted picric acid, ensuring crystalline purity .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported melting points of this compound across studies?

- Methodological Answer :

- Controlled Replication : Reproduce synthesis protocols from conflicting studies (e.g., varying precursor ratios or solvents) to assess reproducibility .

- Analytical Triangulation : Use differential scanning calorimetry (DSC) to measure melting behavior under standardized conditions. Cross-reference with X-ray crystallography to confirm crystal lattice integrity .

- Impurity Profiling : Perform mass spectrometry (LC-MS) to detect trace contaminants (e.g., unreacted nicotine derivatives) that may depress melting points .

Q. What strategies differentiate this compound from structurally similar alkaloid derivatives?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to resolve overlapping peaks from analogs like nicotine dipicrate .

- Spectroscopic Fingerprinting : Compare IR spectra for unique absorption bands (e.g., C-N stretching at 1250–1350 cm) and -NMR coupling patterns in the pyrrole ring .

Q. How to design stability studies for this compound under environmental stressors?

- Methodological Answer :

- Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC and track loss of parent compound .

- Kinetic Analysis : Calculate degradation rate constants () and half-life () under each condition. Use Arrhenius plots to predict shelf-life at standard storage temperatures .

Data Contradiction Analysis

Q. Why do historical studies report conflicting bioactivity data for beta-Nicotyrine derivatives?

- Methodological Answer :

- Batch Variability : Compare synthesis protocols across studies to identify differences in precursor purity or reaction conditions that may alter bioactivity .

- Assay Standardization : Re-evaluate cytotoxicity or receptor-binding assays using contemporary methods (e.g., high-content screening vs. older colorimetric assays) to mitigate methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.